Cas no 876-27-7 (4-Chlorophenyl acetate)

4-Chlorophenyl acetate structure
4-Chlorophenyl acetate structure
Product Name:4-Chlorophenyl acetate
كاس عدد:876-27-7
وسط:C8H7ClO2
ميغاواط:170.59298157692
MDL:MFCD00623648
CID:723947
PubChem ID:13410
Update Time:2025-06-13

4-Chlorophenyl acetate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 4-Chlorophenyl acetate
    • (4-chlorophenyl) acetate
    • Acetic acid, 4-chlorophenyl ester
    • 4-Chlorophenol Acetate
    • 4-Cl-C6H4OAc
    • 4-Monochlorophenol acetate
    • Acetic acid,p-chlorophenyl ester
    • p-Acetoxychlorobenzene
    • p-Chlorophenylacetate
    • p-ClC6H4OAc
    • Phenol,p-chloro-,acetate
    • Acetic acid, p-chlorophenyl ester (7CI, 8CI)
    • Phenol, p-chloro-, acetate (6CI)
    • 1-Acetoxy-4-chlorobenzene
    • 4-Acetoxychlorobenzene
    • 4-Acetoxyphenyl chloride
    • NSC 48669
    • p-Chlorophenyl acetate
    • FS-4498
    • SCHEMBL76135
    • Chlorophenyl acetate, p-
    • Acetic acid, 4-chlorophenyl ester (9CI)
    • Acetic acid, p-chlorophenyl ester
    • 257V876587
    • 4-Chlorobenzeneacetate
    • 4-06-00-00839 (Beilstein Handbook Reference)
    • CS-0197466
    • CHEMBL449814
    • NSC48669
    • AI3-17300
    • 4-Chlorophenyl Ester Acetic Acid
    • AB06566
    • MFCD00623648
    • NSC-48669
    • BRN 1909058
    • DTXCID40158993
    • Phenol, p-chloro-, acetate
    • WLN: GR DOV1
    • p-Chlorfenylester kyseliny octove
    • p-Chlorfenylester kyseliny octove [Czech]
    • A51155
    • UNII-257V876587
    • (p-chlorophenyl)acetate
    • AKOS006241574
    • Q63409262
    • 876-27-7
    • DTXSID80236502
    • MDL: MFCD00623648
    • نواة داخلي: 1S/C8H7ClO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3
    • مفتاح Inchi: KEUPLGRNURQXAR-UHFFFAOYSA-N
    • ابتسامات: O=C(C)OC1C=CC(Cl)=CC=1

حساب السمة

  • نوعية دقيقة: 170.01300
  • النظائر كتلة واحدة: 170.013
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 2
  • عدد الذرات الثقيلة: 11
  • تدوير ملزمة العد: 2
  • تعقيدات: 139
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 1.8
  • طوبولوجي سطح القطب: 26.3A^2

الخصائص التجريبية

  • كثيف: 1.227
  • نقطة الغليان: 231.6°Cat760mmHg
  • نقطة الوميض: 106.3°C
  • انكسار: 1.523
  • بسا: 26.30000
  • لوغب: 2.26530

4-Chlorophenyl acetate بيانات الجمارك

  • رمز النظام المنسق:2915390090
  • بيانات الجمارك:

    中国海关编码:

    2915390090

    概述:

    2915390090. 其他乙酸酯. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB(入境货物通关单,出境货物通关单). 最惠国关税:5.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    R.进口食品卫生监督检验
    S.出口食品卫生监督检验
    M.进口商品检验
    N.出口商品检验

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

4-Chlorophenyl acetate الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Alichem
A019113258-100g
4-Chlorophenyl acetate
876-27-7 95%
100g
$608.83 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C914588-25g
4-Chlorophenyl acetate
876-27-7 ≥98%
25g
1,401.30 2021-05-17
Fluorochem
047898-1g
4-Chlorophenylacetate
876-27-7 98%
1g
£16.00 2022-03-01
Fluorochem
047898-5g
4-Chlorophenylacetate
876-27-7 98%
5g
£45.00 2022-03-01
Fluorochem
047898-25g
4-Chlorophenylacetate
876-27-7 98%
25g
£105.00 2021-06-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C914588-1g
4-Chlorophenyl acetate
876-27-7 ≥98%
1g
¥158.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C914588-5g
4-Chlorophenyl acetate
876-27-7 ≥98%
5g
¥658.00 2022-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268136-1g
4-Chlorophenyl acetate
876-27-7 98%
1g
¥63.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268136-5g
4-Chlorophenyl acetate
876-27-7 98%
5g
¥191.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268136-25g
4-Chlorophenyl acetate
876-27-7 98%
25g
¥662.00 2024-04-27

4-Chlorophenyl acetate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, (dichlorostannate)octatetraconta-μ-oxotetra-μ6-… Solvents: Acetonitrile ;  6 min, rt
المراجع
New porphyrin-polyoxometalate hybrid materials: synthesis, characterization and investigation of catalytic activity in acetylation reactions
Araghi, Mehdi; et al, Dalton Transactions, 2012, 41(38), 11745-11752

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C → rt; 3 h, rt
المراجع
NIS/TBHP Induced Regioselective Selenation of (Hetero)Arenes via Direct C-H Functionalization
Ding, Chaochao; et al, ChemCatChem, 2018, 10(23), 5397-5401

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C → rt; 5 h, rt
المراجع
Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates
Kurma, Siva Hariprasad; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(16),

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Catalysts: Palladium diacetate Solvents: Acetic acid ;  17 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Palladium-Catalyzed Desilylative Acyloxylation of Silicon-Carbon Bonds on (Trimethylsilyl)arenes: Synthesis of Phenol Derivatives from Trimethylsilylarenes
Gondo, Keisuke; et al, Organic Letters, 2015, 17(19), 4778-4781

طريقة الإنتاج 5

رد فعل الشرط
1.1 Catalysts: Cesium hydrogen tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′… Solvents: Acetonitrile ;  30 min, 50 °C
المراجع
Characterization of novel Cs and K substituted phosphotungstic acid modified MCM-41 catalyst and its catalytic activity towards acetylation of aromatic alcohols
Rana, Surjyakanta; et al, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1117-1125

طريقة الإنتاج 6

رد فعل الشرط
1.1 Catalysts: Dabco ;  10 min, 70 °C → 140 °C
المراجع
The first vinyl acetate mediated organocatalytic transesterification of phenols: a step towards sustainability
Kumar, Manoj; et al, New Journal of Chemistry, 2015, 39(11), 8329-8336

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Phosphoroperoxoic acid Solvents: Acetonitrile ;  30 °C
المراجع
Monoperoxyphosphoric acid
Rao, A. Somasekar; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Chlorosuccinimide Catalysts: Cuprous chloride Solvents: Acetonitrile ;  3 h, 80 °C
المراجع
Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids
Wu, Hong; et al, Organic Letters, 2010, 12(6), 1192-1195

طريقة الإنتاج 9

رد فعل الشرط
1.1 Catalysts: Sulfuric acid (silica-bound) Solvents: Dichloromethane ;  35 min, rt
المراجع
An efficient and convenient method for desilylation-acetylation of trimethylsilyl ethers catalyzed by silica sulfuric acid
Jin, Tong-Shou; et al, Asian Journal of Chemistry, 2008, 20(7), 5005-5010

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: tert-Butyl peroxide ;  24 h, rt → 90 °C
المراجع
Copper Catalyzed sp3 C-H Etherification with Acyl Protected Phenols
Salvador, Tolani K.; et al, Journal of the American Chemical Society, 2016, 138(51), 16580-16583

طريقة الإنتاج 11

رد فعل الشرط
1.1 Catalysts: Poly(vinylpyrrolidone) ,  Zirconium chloride (ZrCl4) Solvents: Chloroform ,  Hexane ;  1.4 h, reflux
المراجع
Polyvinylpyrrolidone-supported zirconium nanoparticles: synthesis, characterization, efficiency as a new polymer nanocomposite catalyst for one-step transesterification reaction
Azadi, Sedigheh; et al, Monatshefte fuer Chemie, 2023, 154(2), 239-248

طريقة الإنتاج 12

رد فعل الشرط
1.1 Catalysts: (OC-6-13)-[[2,2′-[1,2-Phenylenebis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2… Solvents: Dichloromethane ;  1 min, rt
المراجع
Electron-deficient [TiIV(salophen)(OTf)2]: A new and highly efficient catalyst for the acetylation of alcohols and phenols with acetic anhydride
Yadegari, Maryam; et al, Polyhedron, 2011, 30(13), 2237-2243

طريقة الإنتاج 13

رد فعل الشرط
1.1 Catalysts: (OC-6-12)-[[4,4′,4′′,4′′′-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN… (supported on chloromethylated polystyrene) Solvents: Acetonitrile ;  8 min, rt
المراجع
Polystyrene-bound electron-deficient tin(IV) porphyrin: A new, highly efficient, robust and reusable catalyst for acetylation of alcohols and phenols with acetic anhydride
Moghadam, Majid; et al, Comptes Rendus Chimie, 2011, 14(12), 1080-1087

طريقة الإنتاج 14

رد فعل الشرط
1.1 Catalysts: Titania ;  5 min, 25 °C
المراجع
TiO2, a simple and an efficient catalyst for esterification of phenols under solvent-free condition
Pasha, Mohamed Afzal; et al, Indian Journal of Chemistry, 2008, (4), 597-600

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica supported) Catalysts: Hydrochloric acid ,  Water Solvents: Chloroform ;  12 h, rt
المراجع
Efficient method for oxidation of ketones to esters with 4-aminoperoxybenzoic acid supported on silica gel
Ghazanfari, Dadkhoda; et al, Synthetic Communications, 2008, 38(12), 2037-2042

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Phosphorus pentoxide ,  Hydrogen peroxide ;  30 °C
المراجع
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Tetraethylammonium chloride ,  Boron trifluoride etherate Catalysts: Cuprous chloride ,  1-Propanaminium, N,N,N-triethyl-, chloride (1:1) (silica supported) Solvents: Acetonitrile ;  10 min, 0 °C
1.2 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  1 h, 20 °C
المراجع
Highly efficient Sandmeyer reaction on immobilized CuI/CuII-based catalysts
Tarkhanova, Irina G.; et al, Mendeleev Communications, 2018, 28(3), 261-263

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Chlorosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper chloride complex) Solvents: Acetonitrile ;  12 h, 80 °C
المراجع
A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes
He, Wen; et al, RSC Advances, 2017, 7(2), 764-770

طريقة الإنتاج 19

رد فعل الشرط
1.1 Catalysts: Triethylamine Solvents: Toluene ;  12 h, reflux
المراجع
Environmentally benign decarboxylative N-, O-, and S-acetylations and acylations
Ghosh, Santanu; et al, Green Chemistry, 2020, 22(24), 8721-8727

طريقة الإنتاج 20

رد فعل الشرط
1.1 Catalysts: Triethylamine Solvents: Anisole ;  12 h, 110 °C
المراجع
Environmentally benign decarboxylative N-, O-, and S-acetylations and acylations
Ghosh, Santanu; et al, Green Chemistry, 2020, 22(24), 8721-8727

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  4 h, rt; 24 h, rt
1.2 Reagents: Lithium bromide Solvents: Dichloromethane ;  24 h, rt
المراجع
Counterattack Mode Differential Acetylative Deprotection of Phenylmethyl Ethers: Applications to Solid Phase Organic Reactions
Chakraborti, Asit K.; et al, Journal of Organic Chemistry, 2009, 74(3), 1367-1370

طريقة الإنتاج 22

رد فعل الشرط
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
المراجع
Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2002, 133(2), 189-193

طريقة الإنتاج 23

رد فعل الشرط
1.1 Catalysts: Boron trifluoride etherate (reaction product with poly(vinylpyrrolidone)) Solvents: Acetonitrile ;  1 h, rt
المراجع
Polyvinylpolypyrrolidone-bound boron trifluoride: A highly efficient catalyst for acylation of alcohols, phenols and trimethylsilyl ethers by acetic anhydride
Mokhtary, Masoud; et al, Comptes Rendus Chimie, 2012, 15(5), 389-393

طريقة الإنتاج 24

رد فعل الشرط
1.1 Catalysts: Perchloric acid ,  Silica Solvents: Dichloromethane ;  10 h, rt
المراجع
An atom-efficient and powerful method for direct esterification of silyl ethers catalyzed by HClO4-SiO2
Du, Ti-Jian; et al, Tetrahedron, 2011, 67(6), 1096-1101

طريقة الإنتاج 25

رد فعل الشرط
1.1 Catalysts: Triphenylphosphine ,  Iridium trichloride Solvents: Acetonitrile ;  20 h, 5 atm, 180 °C
المراجع
An efficient method to prepare aryl acetates by the carbonylation of aryl methyl ethers or phenols
Zhang, Dejin; et al, New Journal of Chemistry, 2021, 45(5), 2683-2687

طريقة الإنتاج 26

رد فعل الشرط
1.1 Reagents: Iodine Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Triphenylphosphine ;  2 - 3 min, rt
1.3 Catalysts: Triethylamine ;  6 h, rt
المراجع
Novel acylation of alcohols, phenols and amines with diacetoxyiodobenzene in the presence of iodine and triphenylphosphine
Zhou, Qi-Zhong; et al, Youji Huaxue, 2008, 28(6), 1097-1101

4-Chlorophenyl acetate Raw materials

4-Chlorophenyl acetate Preparation Products

4-Chlorophenyl acetate الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:876-27-7)4-Chlorophenyl acetate
رقم الطلب:A862500
حالة المخزون:in Stock
كمية:100g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 08:36
الأسعار ($):354.0
بريد إلكتروني:sales@amadischem.com
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:876-27-7)4-Chlorophenyl acetate
A862500
نقاء:99%
كمية:100g
الأسعار ($):354.0